REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[N:5][CH:6]=[C:7]([C:9]#C)[CH:8]=1)#[N:2].[Mn]([O-])(=O)(=O)=[O:12].[K+].C[C:18](C)=[O:19]>>[C:9]([C:7]1[CH:8]=[C:3]([C:1]#[N:2])[CH:4]=[N:5][CH:6]=1)([O:19][CH3:18])=[O:12] |f:1.2|
|
Name
|
|
Quantity
|
1.28 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=NC=C(C1)C#C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in DMF (20 ml)
|
Type
|
ADDITION
|
Details
|
Potassium carbonate (1.6 g) and dimethyl sulfate (1 ml) were added to the solution
|
Type
|
ADDITION
|
Details
|
Water (10 ml) was added to the reaction mixture
|
Type
|
CUSTOM
|
Details
|
resulting mixture
|
Type
|
EXTRACTION
|
Details
|
was extracted with diethyl ether (30 ml×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The diethyl ether layer was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (Wako Gel C-200, 10 g; eluted with hexane:diethyl ether=1:1)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC)C=1C=C(C=NC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 670 mg | |
YIELD: PERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |